Pregnane

説明

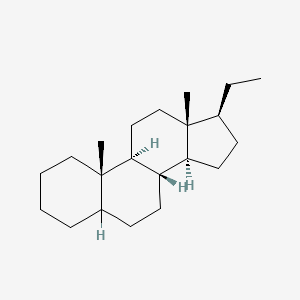

Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16?,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-WZBAXQLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425881 | |

| Record name | Pregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24909-91-9 | |

| Record name | Pregnane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Functions of Endogenous Pregnane Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous pregnane derivatives, a class of neurosteroids synthesized from cholesterol, play a critical role in modulating neuronal excitability, synaptic plasticity, and overall brain function. These neurosteroids, including allopregnanolone and pregnenolone sulfate, exert their effects primarily through interactions with major neurotransmitter receptors, positioning them as key regulators of both physiological and pathological processes in the central nervous system. This technical guide provides a comprehensive overview of the core biological functions of these derivatives, with a focus on their mechanisms of action, physiological relevance, and implications for therapeutic development. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies in the field. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of these complex processes.

Introduction to Endogenous this compound Derivatives

This compound derivatives are a class of steroids characterized by a C21 steroidal skeleton. Within the central nervous system (CNS), certain this compound derivatives are synthesized de novo from cholesterol and are thus termed "neurosteroids".[1] These molecules act as potent modulators of neuronal function, often through non-genomic mechanisms that involve direct interaction with neurotransmitter receptors.[2][3] The two most extensively studied endogenous this compound derivatives are allopregnanolone (a metabolite of progesterone) and pregnenolone sulfate (the sulfated ester of pregnenolone).[2] Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][5] Conversely, pregnenolone sulfate is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6][7][8] The opposing actions of these two neurosteroids highlight their crucial role in maintaining the delicate balance between neuronal inhibition and excitation, which is fundamental for normal brain function.

Biosynthesis of this compound Derivatives

The synthesis of this compound neurosteroids originates from cholesterol.[9][10][11] The initial and rate-limiting step is the translocation of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory (StAR) protein.[11][12] Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450 side-chain cleavage (P450scc).[10][12] Pregnenolone then serves as the central precursor for the synthesis of other this compound derivatives.

Allopregnanolone Synthesis:

-

Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[10]

-

Progesterone is then reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase.[10]

-

Finally, 5α-DHP is converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[10]

Pregnenolone Sulfate Synthesis: Pregnenolone can be sulfated by a sulfotransferase enzyme to form pregnenolone sulfate. This sulfation step significantly alters the molecule's properties, rendering it more water-soluble and affecting its receptor interactions.[13]

Figure 1: Biosynthesis pathway of allopregnanolone and pregnenolone sulfate.

Allopregnanolone: A Potent Modulator of GABA-A Receptors

Allopregnanolone is one of the most potent endogenous positive allosteric modulators of the GABA-A receptor.[4][5] It enhances the receptor's response to GABA, thereby increasing chloride ion influx and causing hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal excitability.[14]

Mechanism of Action

Allopregnanolone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[15] This binding potentiates the GABA-mediated chloride current. At higher concentrations, allopregnanolone can directly gate the GABA-A receptor channel in the absence of GABA.[5] The effects of allopregnanolone are dependent on the subunit composition of the GABA-A receptor, with a particularly high affinity for receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition.[15][16]

Figure 2: Allopregnanolone signaling at the GABA-A receptor.

Physiological and Pathological Roles

Fluctuations in allopregnanolone levels are associated with various physiological and pathological conditions:

-

Stress: Acute stress can lead to an increase in allopregnanolone levels, which is thought to be a compensatory mechanism to dampen the stress response.[5]

-

Menstrual Cycle and Pregnancy: Allopregnanolone levels fluctuate throughout the menstrual cycle and rise significantly during pregnancy, contributing to changes in mood and anxiety.[5][15] The sharp decline in allopregnanolone after childbirth is implicated in postpartum depression.[15]

-

Mood and Anxiety Disorders: Dysregulation of allopregnanolone levels has been linked to major depressive disorder and anxiety disorders.[2]

Pregnenolone Sulfate: A Modulator of NMDA Receptors

Pregnenolone sulfate (PS) is a neurosteroid that primarily modulates the function of NMDA receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[6][7][8]

Mechanism of Action

PS acts as a positive allosteric modulator of NMDA receptors, enhancing the influx of calcium ions in response to glutamate binding.[6][17] This potentiation of NMDA receptor function is thought to underlie the cognitive-enhancing effects of PS.[13] Interestingly, at higher concentrations, PS can also directly activate NMDA receptors in the absence of glutamate.[7] The modulatory effects of PS are dependent on the subunit composition of the NMDA receptor, showing a preference for receptors containing NR2A or NR2B subunits.[13]

Figure 3: Pregnenolone sulfate signaling at the NMDA receptor.

Physiological and Pathological Roles

The modulation of NMDA receptors by PS has significant implications for:

-

Learning and Memory: By enhancing synaptic plasticity, PS is believed to play a role in cognitive processes.[13]

-

Neuroprotection and Excitotoxicity: While enhancement of NMDA receptor function is crucial for learning, excessive activation can lead to excitotoxicity and neuronal cell death. PS has been shown to potentiate NMDA-induced excitotoxicity at high concentrations.[8]

-

Schizophrenia: Given the role of NMDA receptor hypofunction in the pathophysiology of schizophrenia, PS has been investigated as a potential therapeutic agent to restore normal receptor activity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for allopregnanolone and pregnenolone sulfate.

Table 1: Receptor Affinity and Potency of Endogenous this compound Derivatives

| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |

| Allopregnanolone | GABA-A (δ-containing) | Electrophysiology | EC₅₀ (Potentiation) | 10-500 nM | Rat | [14] |

| Allopregnanolone | GABA-A | Radioligand Binding | - | nM affinity | - | [18] |

| Pregnenolone Sulfate | NMDA (NR1/NR2B) | Electrophysiology | EC₅₀ (Potentiation) | 21 ± 3 µM | Rat | [19] |

| Pregnenolone Sulfate | NMDA (NR1/NR2A) | Electrophysiology | EC₅₀ (Delayed Potentiation) | ~100 nM | Xenopus oocytes | [4] |

| Pregnenolone Sulfate | NMDA | Electrophysiology | EC₅₀ (Glutamate Release) | 0.1-1 µM | Rat | [13] |

Table 2: Brain Concentrations of Endogenous this compound Derivatives

| Compound | Brain Region | Condition | Concentration | Species | Reference |

| Allopregnanolone | Frontal Cortex | Depression | Reduced | Human | [2] |

| Pregnenolone Sulfate | Whole Brain | Basal | up to 5 nM | Human | [13] |

| Progesterone | Whole Brain | Young Adult Female | Varies with estrus cycle | Mouse | [20] |

| 5α-DHPROG | Whole Brain | Young Adult Female | Varies with estrus cycle | Mouse | [20] |

| 3α,5α-THPROG | Whole Brain | Young Adult Female | Varies with estrus cycle | Mouse | [20] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording for Neurosteroid Modulation

This protocol is adapted for studying the modulation of GABA-A or NMDA receptors by this compound derivatives in cultured neurons or brain slices.[21][22][23][24][25]

Objective: To measure changes in ion channel currents in response to the application of a this compound derivative.

Materials:

-

Cultured neurons or acutely prepared brain slices

-

Recording chamber

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound derivative stock solution

Procedure:

-

Prepare aCSF and intracellular solution. The composition will vary depending on the specific ion channels and receptors being studied.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Place the cell culture or brain slice in the recording chamber and perfuse with aCSF.

-

Using the micromanipulator, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Once a GΩ seal is formed, apply brief, strong suction to rupture the cell membrane and establish a whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific membrane potential to isolate the currents of interest (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents).

-

Record baseline currents in response to the application of the appropriate agonist (e.g., GABA or NMDA).

-

Co-apply the this compound derivative with the agonist and record the modulated currents.

-

Wash out the this compound derivative and ensure the currents return to baseline.

-

Analyze the changes in current amplitude, frequency, and kinetics.

Figure 4: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of a this compound derivative for the GABA-A receptor.[1][26][27][28]

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by a this compound derivative.

Materials:

-

Rat brain tissue

-

Homogenization buffer

-

Binding buffer

-

Radiolabeled ligand (e.g., [³H]muscimol)

-

Unlabeled this compound derivative

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Prepare brain membranes by homogenizing rat brain tissue in homogenization buffer followed by a series of centrifugation steps to isolate the membrane fraction.

-

Resuspend the final membrane pellet in binding buffer.

-

In a series of tubes, incubate the brain membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled this compound derivative.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABA-A receptor ligand).

-

Incubate the tubes at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled this compound derivative to determine the IC₅₀ and subsequently the Ki value.

Behavioral Testing in Mouse Models

A variety of behavioral tests can be used to assess the in vivo effects of this compound derivatives on anxiety, learning, and memory.[29][30][31][32][33]

Objective: To evaluate the behavioral effects of this compound derivative administration in mice.

Common Behavioral Tests:

-

Elevated Plus Maze: To assess anxiety-like behavior.

-

Open Field Test: To measure locomotor activity and anxiety.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Fear Conditioning: To assess associative learning and memory.

General Procedure:

-

Acclimate mice to the testing room for at least one hour before the experiment.

-

Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, place the mouse in the behavioral apparatus.

-

Record the behavior for a set duration using video tracking software.

-

Analyze the relevant behavioral parameters (e.g., time spent in open arms of the elevated plus maze, latency to find the platform in the Morris water maze).

-

Ensure proper control groups and blinding of the experimenter to the treatment conditions.

Conclusion and Future Directions

Endogenous this compound derivatives are powerful modulators of neuronal function with profound implications for both health and disease. Their ability to fine-tune the balance between neuronal inhibition and excitation through interactions with GABA-A and NMDA receptors underscores their importance in maintaining CNS homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the complex roles of these neurosteroids. Future investigations should focus on elucidating the precise molecular mechanisms of action of different this compound derivatives on various receptor subtypes, exploring their therapeutic potential for a range of neurological and psychiatric disorders, and developing novel pharmacological agents that can selectively target neurosteroid signaling pathways. A deeper understanding of the biological functions of endogenous this compound derivatives will undoubtedly pave the way for innovative therapeutic strategies for a multitude of debilitating brain disorders.

References

- 1. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levels and actions of progesterone and its metabolites in the nervous system during physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate modulates NMDA receptors, inducing and potentiating acute excitotoxicity in isolated retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. protocols.io [protocols.io]

- 25. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. PDSP - GABA [kidbdev.med.unc.edu]

- 28. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. uthsc.edu [uthsc.edu]

- 32. Protocol for behavioral tests using chemogenetically manipulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

The historical discovery and significance of pregnane in endocrinology.

An In-depth Technical Guide to the Historical Discovery and Significance of Pregnane in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C21 steroid hydrocarbon, serves as the foundational molecular framework for a vast array of biologically potent hormones, including progestogens and corticosteroids.[1][2][3] This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound and its derivatives, their profound significance in the field of endocrinology, and their pivotal role in modern drug development. We delve into the key experiments that defined our understanding of these molecules, detail the intricate signaling pathways they govern, and present this information in a manner tailored for researchers, scientists, and professionals in drug development.

Historical Discovery of this compound and its Derivatives

The story of this compound is inextricably linked to the quest to understand the hormonal control of female reproduction.

Early Investigations and the Corpus Luteum

The journey began with the observation that the corpus luteum is essential for the establishment and maintenance of pregnancy.[4] In the late 1920s, George W. Corner and Willard M. Allen demonstrated that extracts from the corpus luteum could maintain pregnancy in ovariectomized rabbits, coining the term "progestin" for the active substance.[4][5][6] This pioneering work laid the physiological groundwork for the isolation of the specific hormone responsible.

Isolation and Structural Elucidation of Progesterone

Between 1928 and 1934, several research groups successfully purified the crystalline hormone from these extracts.[5] The structural formula for this hormone, officially named progesterone, was determined by Adolf Butenandt in 1934.[5] Butenandt also succeeded in converting pregnanediol, a urinary metabolite, into the chemically pure corpus luteum hormone, progesterone, a crucial step in confirming its structure.[5][7] These discoveries established the first key biologically active derivative of the parent C21 steroid, which would come to be known as this compound.[2] Progesterone is chemically defined as a C21-steroid hormone with a this compound skeleton carrying oxo groups at positions 3 and 20, and a double bond between C4 and C5.[3]

The Marker Degradation: Revolutionizing Steroid Synthesis

A major breakthrough that transformed steroid chemistry and enabled the large-scale production of hormones was the development of the "Marker degradation" by Russell Earl Marker in the late 1930s and early 1940s.[8][9] Marker discovered a method to synthesize progesterone from abundant and inexpensive plant-derived steroidal sapogenins, such as diosgenin found in Mexican yams (Dioscorea).[8][10][11][12] This three-step chemical process was revolutionary, making progesterone and other steroid hormones widely available for clinical and research purposes.[8] In 1943, Marker's first large-scale application of this route produced 3 kilograms of progesterone, the largest single amount synthesized at that time.[8] This innovation was fundamental to the subsequent development of hormonal contraceptives and anti-inflammatory corticosteroids, and it established Mexico as a global hub for steroid production.[8][10]

The Significance of this compound in Modern Endocrinology

The discovery of this compound and its derivatives has had a lasting impact, forming a cornerstone of endocrinology and pharmaceutical development.

A Foundational Structure in Steroid Nomenclature

This compound is the parent hydrocarbon for all C21 steroids.[2][13] This classification is fundamental to steroid nomenclature, which categorizes steroid hormones based on their carbon skeleton:

-

Pregnanes (C21): Progestogens (e.g., progesterone), Glucocorticoids (e.g., cortisol), and Mineralocorticoids (e.g., aldosterone).[14]

-

Androstanes (C19): Androgens (e.g., testosterone).[14]

-

Estranes (C18): Estrogens (e.g., estradiol).[14]

The stereochemistry of the this compound nucleus, particularly at the junction of the A and B rings, gives rise to two important isomers: 5α-pregnane (allothis compound) and 5β-pregnane. This structural difference significantly influences the biological activity of their derivatives.[1]

Biosynthesis of this compound-Derived Hormones

All steroid hormones are synthesized from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones, a reaction catalyzed by the enzyme CYP11A1 (P450scc) in the mitochondria.[13][15][16][17] From pregnenolone, various enzymatic pathways lead to the synthesis of the major classes of this compound-derived hormones in the adrenal glands and gonads.[15][18]

// Nodes cholesterol [label="Cholesterol (C27)", fillcolor="#F1F3F4", fontcolor="#202124"]; pregnenolone [label="Pregnenolone (C21)\n(Progenitor this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; progesterone [label="Progesterone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxy_preg [label="17α-Hydroxypregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_prog [label="17α-Hydroxyprogesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; cortisol [label="Cortisol\n(Glucocorticoid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dhea [label="DHEA\n(Androgen Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cholesterol -> pregnenolone [label=" CYP11A1\n(Rate-limiting step)"]; pregnenolone -> progesterone [label=" 3β-HSD"]; pregnenolone -> hydroxy_preg [label=" CYP17A1\n(17α-hydroxylase)"]; hydroxy_preg -> hydroxy_prog [label=" 3β-HSD"]; progesterone -> hydroxy_prog [label=" CYP17A1\n(17α-hydroxylase)"]; hydroxy_prog -> deoxycortisol [label=" CYP21A2"]; deoxycortisol -> cortisol [label=" CYP11B1"]; hydroxy_preg -> dhea [label=" CYP17A1\n(17,20-lyase)"]; } } Caption: Simplified overview of the biosynthesis of key this compound derivatives.

Physiological Roles and Therapeutic Applications

This compound derivatives are vital for numerous physiological processes, and their synthetic analogues are cornerstones of modern medicine.[19]

-

Progestogens (e.g., Progesterone): Essential for regulating the menstrual cycle and maintaining pregnancy.[5][7] Synthetic progestins, derived from the this compound structure, are key components of hormonal contraceptives.[19]

-

Glucocorticoids (e.g., Cortisol): These hormones, produced in the adrenal cortex, are critical regulators of metabolism, immune function, and the stress response.[20][21] Synthetic corticosteroids like prednisone and hydrocortisone are widely used as potent anti-inflammatory and immunosuppressive drugs.[19]

-

Mineralocorticoids (e.g., Aldosterone): Also produced by the adrenal cortex, these hormones regulate electrolyte and water balance.

-

Neurosteroids: Derivatives such as allopregnanolone modulate neurotransmitter receptors in the brain, exerting anxiolytic and sedative effects.[1]

Key Experimental Protocols and Methodologies

The study of this compound and its derivatives has evolved from classical chemistry to sophisticated analytical techniques.

Early Isolation and Characterization

-

Extraction: Pulverized corpus luteum tissue was subjected to sequential extraction with various organic solvents (e.g., ethanol, acetone, petroleum ether) to separate lipid-soluble compounds.

-

Purification: The crude extract was purified through techniques like fractional crystallization, which separates compounds based on differences in solubility at varying temperatures.

-

Characterization: The purity of the isolated crystals was assessed by determining their melting point. The molecular structure was gradually pieced together through chemical degradation studies and elemental analysis.

The Marker Degradation Workflow

Russell Marker's process for converting diosgenin to progesterone was a landmark in synthetic organic chemistry.[8]

// Nodes diosgenin [label="Diosgenin\n(from Mexican Yam)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Acetolysis\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Oxidation\n(Chromium Trioxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Side-Chain Cleavage\n(Sodium Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; progesterone [label="Progesterone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges diosgenin -> step1; step1 -> step2; step2 -> step3; step3 -> progesterone; } } Caption: High-level workflow of the Marker Degradation process.

Detailed Protocol Steps:

-

Acetolysis: Diosgenin is treated with acetic anhydride. This step opens the pyran ring of the spiroketal side chain.[8]

-

Oxidation: The resulting intermediate is then subjected to oxidative cleavage using chromium trioxide, which opens the furan ring.[8]

-

Side-Chain Cleavage: The final step involves the elimination of the side chain to yield pregnadienolone acetate, which is then readily converted to progesterone.

Modern Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the comprehensive analysis of this compound derivatives and other steroids in biological fluids (a field known as steroidomics) is often performed using GC-MS.[22][23] This technique offers high resolution and specificity, making it a reference method for steroid profiling.[22][24]

// Nodes sample [label="Biological Sample\n(Urine, Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solid-Phase Extraction (SPE)\n(Isolate Steroids)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis\n(Cleave Conjugates)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Derivatization\n(Increase Volatility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc [label="Gas Chromatography (GC)\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)\n(Detection & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis\n(Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample -> extraction; extraction -> hydrolysis; hydrolysis -> derivatization; derivatization -> gc; gc -> ms; ms -> data; } } Caption: Experimental workflow for steroid profiling using GC-MS.

General GC-MS Protocol for Steroid Analysis:

-

Sample Preparation: Steroids in samples like urine are often present as water-soluble sulfate and glucuronide conjugates.[23] An initial solid-phase extraction is used to isolate the steroid fraction.

-

Hydrolysis: An enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required to cleave these conjugates and release the free steroids.[23]

-

Derivatization: To improve the volatility and thermal stability of the steroids for gas chromatography, they must be derivatized.[23] A common method involves oximation followed by silylation (e.g., using methoxylamine HCl and trimethylsilyl imidazole).[25]

-

GC Separation: The derivatized sample is injected into a gas chromatograph. An inert gas carries the vaporized sample through a long, thin capillary column. Different steroids travel through the column at different speeds based on their chemical properties, achieving separation.

-

MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for identification and quantification.[23]

Signaling Pathways of Key this compound Derivatives

This compound-derived hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-dependent transcription factors to regulate gene expression.

Progesterone Receptor (PR) Signaling

Progesterone's actions are mediated primarily by the nuclear progesterone receptor (PR).[26] The signaling pathway involves both classical genomic and rapid non-genomic mechanisms.

// Nodes prog [label="Progesterone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pr [label="Progesterone Receptor (PR)\n(in Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; dimer [label="PR Dimerization\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to Progesterone\nResponse Elements (PREs) on DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene [label="Regulation of\nTarget Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; non_genomic [label="Rapid Non-Genomic Effects\n(e.g., MAPK activation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prog -> pr; pr -> dimer; dimer -> nucleus; nucleus -> dna [style=invis]; dna -> gene [lhead=nucleus]; pr -> non_genomic; } } Caption: Overview of the progesterone receptor (PR) signaling pathway.

Genomic Pathway:

-

Ligand Binding: Progesterone diffuses across the cell membrane and binds to its receptor (PR) in the cytoplasm or nucleus.[27]

-

Conformational Change and Dimerization: Upon binding, the PR undergoes a conformational change, dissociates from chaperone proteins, and forms a dimer.[28]

-

Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[27]

-

Gene Transcription: The bound receptor recruits co-activator or co-repressor proteins, modulating the transcription of genes that control processes like cell proliferation and differentiation.[26]

Non-Genomic Pathway: A subset of PR can also initiate rapid signaling events from the cytoplasm by activating kinase cascades, such as the MAPK pathway, which can in turn modulate the activity of transcription factors.[28][29]

Glucocorticoid Receptor (GR) Signaling

Glucocorticoids, like cortisol, signal through the glucocorticoid receptor (GR), which is found in the cytoplasm of nearly every cell in the body.[30]

// Nodes cortisol [label="Cortisol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gr [label="Glucocorticoid Receptor (GR)\nComplexed with Chaperones", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; translocation [label="GR Dissociation\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to Glucocorticoid\nResponse Elements (GREs) on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gene [label="Regulation of Target Genes\n(e.g., anti-inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cortisol -> gr; gr -> translocation; translocation -> nucleus; nucleus -> dna [style=invis]; dna -> gene [lhead=nucleus]; } } Caption: The classical glucocorticoid receptor (GR) signaling pathway.

Genomic Pathway:

-

Ligand Binding: Cortisol binds to the GR in the cytoplasm, which is complexed with chaperone proteins.[31]

-

Dissociation and Translocation: Ligand binding causes the dissociation of chaperones and the exposure of a nuclear localization signal. The activated GR then translocates into the nucleus.[31][32]

-

Gene Regulation: In the nucleus, the GR dimer can regulate gene expression in several ways:

-

Direct Binding: It can directly bind to DNA sequences called glucocorticoid response elements (GREs) to activate gene transcription (transactivation).[30]

-

Tethering: It can bind to other transcription factors (like NF-κB or AP-1) to repress their activity, a key mechanism of its anti-inflammatory effects (transrepression).[30]

-

Quantitative Data Summary

While the seminal historical papers on this compound discovery often lack the quantitative data tables common in modern publications, the fundamental properties of this compound and its key derivatives are well-established.

| Compound | Parent Structure | Molar Mass ( g/mol ) | Chemical Formula | Primary Site of Synthesis | Key Function |

| This compound | This compound | 288.52 | C₂₁H₃₆ | - | Parent hydrocarbon |

| Pregnenolone | This compound | 316.48 | C₂₁H₃₂O₂ | Adrenal Glands, Gonads, Brain | Universal precursor for all steroid hormones |

| Progesterone | This compound | 314.46 | C₂₁H₃₀O₂ | Corpus Luteum, Placenta, Adrenal Glands | Regulation of menstrual cycle and pregnancy |

| Cortisol | This compound | 362.46 | C₂₁H₃₀O₅ | Adrenal Cortex (Zona Fasciculata) | Stress response, metabolism, immune suppression |

| Aldosterone | This compound | 360.44 | C₂₁H₂₈O₅ | Adrenal Cortex (Zona Glomerulosa) | Regulation of blood pressure and electrolytes |

Conclusion

From its origins in the study of reproductive physiology to its central role in modern medicine, the story of this compound is a testament to the power of chemical and biological research. The discovery of its structure and the development of methods for its synthesis have revolutionized endocrinology and led to the creation of life-changing therapeutics. For researchers and drug development professionals, a deep understanding of the history, chemistry, and biology of the this compound family remains critical for innovating the next generation of steroid-based medicines and therapies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Progesterone - Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 90 Years of progesterone: Ninety years of progesterone: the ‘other’ ovarian hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The history of natural progesterone, the never-ending story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marker degradation - Wikipedia [en.wikipedia.org]

- 9. Russell Earl Marker - Wikipedia [en.wikipedia.org]

- 10. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 11. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]

- 13. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The five major classes of steroid hormones [library.med.utah.edu]

- 15. esmed.org [esmed.org]

- 16. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pregn Derivatives in Steroid Chemistry: Essential Intermediates, Drug Discovery Innovations, and Latest Research Updates [nj-finechem.com]

- 20. studysmarter.co.uk [studysmarter.co.uk]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. mdpi.com [mdpi.com]

- 23. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gas Chromatography-Mass Spectrometry Profiling of Steroids in Times of Molecular Biology | Semantic Scholar [semanticscholar.org]

- 25. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

- 26. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 29. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 32. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Pregnane Signaling Pathways in Neuroendocrine Regulation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pregnanes, a class of neuroactive steroids, are critical modulators of neuroendocrine function. Synthesized de novo in the central nervous system and peripherally, these molecules exert profound effects on neuronal excitability and synaptic plasticity, primarily through non-genomic interactions with membrane-bound receptors. This technical guide provides an in-depth examination of the core signaling pathways of key pregnanes, such as allopregnanolone and pregnenolone sulfate, and their integral role in regulating major neuroendocrine systems, including the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. We detail the biosynthetic pathways, receptor interactions, and downstream physiological consequences of pregnane signaling. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for seminal research techniques, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound Neurosteroids

Pregnanes are a class of C21 steroids that includes progesterone and its metabolites. A subset of these, known as neuroactive steroids or neurosteroids, can be synthesized within the central nervous system (CNS) by neurons and glial cells, independently of peripheral steroidogenic glands.[1] Key neurosteroids like allopregnanolone (ALLO) and pregnenolone sulfate (PREGS) act as potent and rapid modulators of neurotransmitter receptor function, thereby influencing neuronal excitability and regulating behavior.[2][3] Their roles in neuroendocrine regulation are vast, encompassing the stress response, reproductive cycles, mood, and memory.[4][5] Dysregulation of this compound signaling has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and epilepsy, making these pathways a critical area of focus for therapeutic development.[6][7]

Biosynthesis of Pregnanes in the Central Nervous System

The synthesis of this compound neurosteroids in the brain begins with cholesterol.[8] Glial cells, particularly astrocytes, play a significant role in transporting cholesterol to the inner mitochondrial membrane where the first enzymatic conversion occurs.[9]

The primary pathway for the synthesis of allopregnanolone, a potent GABAergic modulator, is as follows:

-

Cholesterol to Pregnenolone: The enzyme P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone. This is the precursor for all neurosteroids.[8]

-

Pregnenolone to Progesterone: Pregnenolone is then metabolized into progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD).[9]

-

Progesterone to 5α-Dihydroprogesterone (5α-DHP): Progesterone is reduced by the enzyme 5α-reductase (5α-R), the rate-limiting step in allopregnanolone synthesis, to form 5α-DHP.[10][11]

-

5α-DHP to Allopregnanolone (ALLO): Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP into allopregnanolone. This reaction is bidirectional, allowing for the reconversion of ALLO to 5α-DHP.[11][12]

Pregnenolone can also be sulfated by a sulfotransferase enzyme to form pregnenolone sulfate (PREGS), a key modulator of NMDA receptors.[13] This balance between sulfated and non-sulfated pregnanes is crucial for regulating neural function.[13]

Figure 1: Biosynthesis pathway of allopregnanolone and pregnenolone sulfate.

Core Signaling Pathways

Pregnanes exert their influence through both classical genomic mechanisms and, more prominently, rapid non-genomic actions on membrane receptors.

Genomic Signaling: The this compound X Receptor (PXR)

The this compound X Receptor (PXR) is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and transport of foreign substances and endogenous molecules like bile acids.[14] PXR binds to DNA as a heterodimer with the retinoid X receptor (RXR) at specific response elements.[14] While PXR is a key target for many this compound compounds, the rapid, neuro-modulatory effects of neurosteroids like allopregnanolone are primarily mediated by non-genomic pathways.

Non-Genomic Signaling: Ion Channel Modulation

The most critical actions of pregnanes in neuroendocrine regulation are their rapid, non-genomic effects on ligand-gated ion channels.

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][7]

-

Mechanism: ALLO binds to a site on the GABA-A receptor distinct from the GABA binding site.[7] This binding does not activate the receptor directly at physiological concentrations but enhances the effect of GABA. It increases the influx of chloride ions (Cl-) in response to GABA, leading to hyperpolarization of the postsynaptic neuron and a decrease in neuronal excitability.

-

Receptor Subtypes: The effects of ALLO are particularly pronounced on extrasynaptic GABA-A receptors containing the δ subunit. These receptors are highly sensitive to both GABA and neurosteroids and mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of a neuron.[9][15]

-

Functional Consequence: By enhancing GABAergic inhibition, ALLO effectively dampens neuronal firing. This is a key mechanism by which it regulates the activity of neuroendocrine circuits, such as those controlling the stress response.[6]

Figure 2: Allopregnanolone modulation of the GABA-A receptor.

Pregnenolone sulfate (PREGS) is a primary modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[16]

-

Mechanism: Unlike ALLO's consistent potentiation of GABA-A receptors, PREGS exhibits complex, subunit-dependent effects on NMDA receptors.[13] It generally acts as a positive allosteric modulator, enhancing NMDA receptor currents, but can also be inhibitory depending on the specific subunit composition of the receptor.[13][17] For instance, PREGS potentiates NMDA receptors containing GluN2A and GluN2B subunits while inhibiting those with GluN2C and GluN2D subunits.[13]

-

Functional Consequence: By modulating NMDA receptor activity, PREGS can influence synaptic plasticity, learning, and memory.[5] Its effects on neuroendocrine function are often linked to its ability to modulate the excitability of hypothalamic neurons that control hormone release.[18] For example, PREGS can stimulate the release of gonadotropin-releasing hormone (GnRH) by potentiating NMDA receptors on GnRH neurons.[18]

Figure 3: Pregnenolone sulfate modulation of the NMDA receptor.

Role in Neuroendocrine Axes Regulation

This compound signaling is a cornerstone of neuroendocrine homeostasis, particularly in the regulation of the stress and reproductive axes.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the central stress response system. Pregnanes, especially allopregnanolone, are crucial for providing negative feedback to this axis.[6][19]

-

Acute Stress: In response to acute stress, activation of the HPA axis leads to the release of corticotropin-releasing hormone (CRH) from the hypothalamus, adrenocorticotropic hormone (ACTH) from the pituitary, and ultimately cortisol from the adrenal glands.[19] This stress response also triggers a rapid increase in the synthesis and release of allopregnanolone in the brain.[9][20]

-

Negative Feedback: Increased ALLO levels enhance GABAergic inhibition on CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus.[15][21] This potent inhibitory action helps to terminate the stress response and restore homeostasis.[6]

-

Chronic Stress: Chronic stress can lead to a downregulation of 5α-reductase, the rate-limiting enzyme for ALLO synthesis.[19] This results in lower brain and plasma concentrations of ALLO, impairing the GABAergic negative feedback on the HPA axis and potentially contributing to the pathophysiology of stress-related disorders like MDD and PTSD.[6][19]

Figure 4: this compound-mediated negative feedback on the HPA axis.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

Pregnanes also play a modulatory role in the HPG axis, which governs reproductive function.

-

GnRH Regulation: The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of the HPG axis. This compound neurosteroids can influence this process. Allopregnanolone has been shown to have direct actions on GnRH neurons, suggesting a mechanism by which fluctuating progesterone levels during the reproductive cycle can influence fertility.[22]

-

NMDA-Mediated Effects: Pregnenolone sulfate can potentiate NMDA receptor-mediated signaling in GnRH neurons. This excitatory effect can stimulate the release of GnRH, highlighting a potential mechanism for neurosteroid control over reproductive timing and function.[18]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of pregnanes with their primary receptor targets and their concentrations in biological systems.

Table 1: Receptor Modulation by this compound Neurosteroids

| Neurosteroid | Receptor | Action | Potency (EC₅₀ / IC₅₀) | Species/System | Reference |

|---|---|---|---|---|---|

| Allopregnanolone | GABA-A | Positive Allosteric Modulator | ~30-100 nM | Bovine Chromaffin Cells | [23] |

| Allopregnanolone | GABA-A | Positive Allosteric Modulator | High Nanomolar Range | General | [24] |

| Pregnenolone Sulfate | GABA-A | Non-competitive Antagonist | High nM to µM Range | General | [24][25] |

| Pregnenolone Sulfate | NMDA (GluN2A/B) | Positive Allosteric Modulator | Micromolar Range | Recombinant Receptors | [13] |

| Pregnenolone Sulfate | NMDA (GluN2C/D) | Inhibitor | Micromolar Range | Recombinant Receptors |[13] |

Table 2: Allopregnanolone Concentrations in Response to Stress

| Condition | Brain Region / Fluid | Concentration Change | Model | Reference |

|---|---|---|---|---|

| Acute Swim Stress | Rat Brain | Significant Increase | Rat | [9] |

| Acute Swim Stress | Rat Serum | Significant Increase | Rat | [9] |

| Chronic Social Isolation | Mouse Frontal Cortex | ~50% Decrease | Mouse | [12] |

| Chronic Social Isolation | Rat Brain & Plasma | Lower Concentrations | Rat |[19] |

Key Experimental Protocols

This section provides an overview of methodologies commonly used to investigate this compound signaling pathways.

Quantification of Neurosteroids via Mass Spectrometry

Objective: To accurately measure the concentration of pregnanes (e.g., allopregnanolone) in brain tissue and plasma.

Methodology:

-

Sample Collection: Brain tissue is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C. Blood is collected, and plasma is separated by centrifugation and stored at -80°C.

-

Homogenization and Extraction: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenates are subjected to liquid-liquid or solid-phase extraction to separate steroids from other macromolecules. Deuterated internal standards are added to correct for extraction losses.

-

Derivatization (Optional): To improve ionization efficiency and chromatographic separation, steroids may be derivatized.

-

LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

-

Chromatography: A reverse-phase C18 column separates the different steroids based on their hydrophobicity.

-

Mass Spectrometry: The eluent is ionized (e.g., using atmospheric pressure chemical ionization - APCI) and analyzed by a triple quadrupole mass spectrometer. Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard (Selected Reaction Monitoring - SRM), providing high specificity and sensitivity.

-

-

Quantification: A standard curve is generated using known concentrations of the steroid of interest. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[26]

Patch-Clamp Electrophysiology for Receptor Modulation

Objective: To study the direct effects of pregnanes on the function of ion channels like the GABA-A and NMDA receptors.

Methodology:

-

Cell Preparation: Experiments can be performed on cultured neurons, acutely dissociated neurons, or cells from brain slices. Alternatively, HEK293 cells transiently expressing specific receptor subunit combinations can be used for detailed pharmacological studies.[27]

-

Whole-Cell Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The neuron's membrane potential is held constant ("clamped") at a specific voltage (e.g., -60 mV). This allows for the direct measurement of currents flowing across the membrane through ion channels.

-

Drug Application:

-

The relevant agonist (e.g., GABA or NMDA) is applied to the cell to elicit a baseline current.

-

The this compound neurosteroid (e.g., allopregnanolone) is then co-applied with the agonist.

-

A fast perfusion system is used to rapidly switch between solutions with and without the neurosteroid.

-

-

Data Analysis: The amplitude, kinetics (activation, deactivation, desensitization), and other properties of the agonist-evoked currents are measured before, during, and after neurosteroid application. A potentiation or inhibition of the current in the presence of the neurosteroid indicates a modulatory effect.[28]

References

- 1. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Neurosteroids, such as Pregnenolone Sulfate and its receptor, TrpM3 in the Retina. [escholarship.org]

- 4. Ovarian Hormone Fluctuation, Neurosteroids and HPA Axis Dysregulation in Perimenopausal Depression: A Novel Heuristic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregnenolone Sulfate | Rupa Health [rupahealth.com]

- 6. mdpi.com [mdpi.com]

- 7. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of this compound X receptor binding sites in the regulatory regions of genes involved in bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of HPA Axis and Allopregnanolone on the Neurobiology of Major Depressive Disorders and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurosteroid modulation of N-methyl-D-aspartate receptors: molecular mechanism and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia | MDPI [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Neurosteroid, GABAergic and Hypothalamic Pituitary Adrenal (HPA) Axis Regulation: What is the Current State of Knowledge in Humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Beyond the HPA Axis: Progesterone-Derived Neuroactive Steroids in Human Stress and Emotion [frontiersin.org]

- 21. Frontiers | Neuroactive Steroids and GABAergic Involvement in the Neuroendocrine Dysfunction Associated With Major Depressive Disorder and Postpartum Depression [frontiersin.org]

- 22. The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of the GABAA receptor by depressant barbiturates and this compound steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neurosteroids | The Soma Laboratory [somalab.psych.ubc.ca]

- 27. researchgate.net [researchgate.net]

- 28. Neurosteroid Access to the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pregnane Neurosteroids in Synaptic Plasticity: A Technical Guide

Abstract

Pregnane neurosteroids, a class of endogenous steroids synthesized within the nervous system, are potent modulators of neuronal excitability and synaptic plasticity. This technical guide provides an in-depth examination of the core roles these molecules play, focusing on two prototypical this compound neurosteroids: allopregnanolone (ALLO), a positive allosteric modulator of GABA-A receptors, and pregnenolone sulfate (PregS), a modulator of NMDA receptors. We will explore their distinct signaling pathways, their impact on functional and structural plasticity—including long-term potentiation (LTP), long-term depression (LTD), and dendritic spine dynamics—and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms by which this compound neurosteroids influence the synaptic processes underlying learning, memory, and various neuropathological conditions.

Introduction to this compound Neurosteroids

Neurosteroids are synthesized de novo in the brain by neurons and glial cells, or are derived from peripheral steroid precursors.[1][2] Unlike classical steroid hormones that primarily act via nuclear receptors to regulate gene expression, neurosteroids can exert rapid, non-genomic effects by directly modulating the function of membrane-bound neurotransmitter receptors.[3] The this compound class of neurosteroids, including allopregnanolone (ALLO) and pregnenolone sulfate (PregS), are critical regulators of the balance between neuronal inhibition and excitation. Their ability to modulate synaptic plasticity—the cellular basis of learning and memory—has positioned them as significant targets for therapeutic development in neurology and psychiatry.[4][5]

Key this compound Neurosteroids and Their Primary Molecular Targets

Allopregnanolone (ALLO)

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a reduced metabolite of progesterone.[6] Its primary and most well-characterized action is the potent positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][7] ALLO binds to sites on the GABA-A receptor that are distinct from those for GABA, benzodiazepines, and barbiturates.[7][8] This interaction enhances the receptor's response to GABA, thereby increasing chloride ion influx and causing hyperpolarization of the neuronal membrane.[9]

ALLO's modulation is particularly effective on extrasynaptic GABA-A receptors, which often contain δ subunits. These receptors are sensitive to low ambient concentrations of GABA and mediate a persistent form of inhibition known as "tonic" inhibition.[2] By enhancing both synaptic (phasic) and extrasynaptic (tonic) inhibition, ALLO plays a crucial role in regulating overall network excitability.[2][9]

Pregnenolone Sulfate (PregS)

Pregnenolone sulfate is the sulfated ester of pregnenolone and is one of the most abundant neurosteroids in the brain.[10][11] In contrast to ALLO, PregS is primarily known for its effects on excitatory neurotransmission, acting as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[10][12] Its effects are complex and appear to be dependent on the subunit composition of the NMDA receptor. PregS potentiates responses at receptors containing NR2A or NR2B subunits, while it can be inhibitory at those containing NR2C or NR2D subunits.[13] This subunit-selective modulation allows PregS to have diverse effects on synaptic function in different brain regions and at different developmental stages.[13][14]

Signaling Pathways and Mechanisms of Action

The distinct molecular targets of ALLO and PregS lead to the activation of different intracellular signaling cascades that ultimately converge on the machinery of synaptic plasticity.

Allopregnanolone and the Modulation of GABAergic Inhibition

ALLO enhances GABA-A receptor function, leading to increased chloride conductance. This potentiation of inhibition reduces neuronal excitability, which can, in turn, influence the threshold for inducing synaptic plasticity. Under conditions of cellular stress, for instance, an increase in ALLO synthesis can contribute to the acute inhibition of Long-Term Potentiation (LTP).[5][15] In the context of neurogenesis, ALLO's action on GABA-A receptors in neural progenitor cells leads to membrane depolarization (due to a reversed chloride gradient in immature cells), activating voltage-gated calcium channels and promoting cell-cycle gene expression.[7]

Pregnenolone Sulfate and the Modulation of Glutamatergic Transmission

PregS positively modulates NMDA receptors, a key event for initiating many forms of synaptic plasticity, including LTP. One proposed high-potency mechanism involves a G-protein coupled receptor (GPCR) that, upon PregS binding, triggers a Ca2+-dependent signaling pathway to promote the trafficking of NMDA receptors to the cell surface.[12][16] This increases the number of available receptors at the synapse, thereby enhancing glutamatergic transmission and facilitating the induction of LTP.[10][12] At picomolar concentrations, PregS can also induce dopamine release from striatal nerve terminals through an NMDA receptor-dependent mechanism.[17]

Effects on Synaptic Plasticity

This compound neurosteroids exert profound effects on both functional and structural forms of synaptic plasticity.

Functional Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

LTP and LTD are enduring changes in synaptic strength considered to be the cellular correlates of learning and memory. PregS has been shown to potentiate hippocampal LTP.[10] Conversely, the role of ALLO is more complex; it can impair memory encoding and has been shown to inhibit LTP, particularly under conditions of stress or following ethanol exposure, likely through its enhancement of GABAergic inhibition.[5][18]

| Neurosteroid | Concentration | Model System | Effect on Plasticity | Citation |

| Pregnenolone Sulfate (PregS) | 5 µM | Hippocampal CA1 synapses | Potentiates LTP following 100 Hz stimulation. | [10] |

| Allopregnanolone (ALLO) | Endogenously increased by ethanol (60 mM) | Hippocampal CA1 apical dendrites | Mediates ethanol-induced inhibition of LTP. | [18] |

| Allopregnanolone (ALLO) | Exogenous application | Hippocampal slices (under stress conditions) | Contributes to acute inhibition of LTP. | [5] |

| 17β-Estradiol | 1-10 nM | Hippocampal CA1 neurons | Enhances LTP induction. | [19] |

| 17β-Estradiol | 10 nM | Hippocampal slices | Enhances pharmacologically-induced LTD in CA1. | [19] |

Structural Plasticity: Dendritic Spine Dynamics

Dendritic spines are small protrusions on dendrites that form the postsynaptic component of most excitatory synapses. Changes in their number and morphology are a key component of structural plasticity. Both progesterone and its metabolite ALLO have been shown to increase the density of dendritic spines in the hippocampus, an effect that is lost after ovariectomy and restored with hormone replacement.[20] This suggests that progestins play a significant role in the structural remodeling of neural circuits.

| Neurosteroid / Hormone | Concentration / Dose | Model System | Effect on Dendritic Spines | Citation |

| Allopregnanolone (ALLO) | 4.0 mg/kg for 10 days | Ovariectomized female rats (hippocampus) | Increases dendritic spine density. | [20] |

| Progesterone | 4.0 mg/kg for 10 days | Ovariectomized female rats (hippocampus) | Increases dendritic spine density. | [20] |

| 17β-Estradiol | N/A | Cultured rat hippocampal neurons | Causes up to a twofold increase in spine density. | [21] |

| 17β-Estradiol | N/A | Female rat hippocampus | Prevents ovariectomy-induced decrease in spine density. | [22] |

Experimental Methodologies

A variety of sophisticated techniques are employed to study the effects of neurosteroids on synaptic plasticity.

Electrophysiological Recording of Synaptic Plasticity

This is the gold standard for assessing functional synaptic plasticity like LTP and LTD.

-

Preparation: Acute brain slices (typically 300-400 µm thick) are prepared from a relevant brain region, such as the hippocampus. Slices are maintained in artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic layer (e.g., stratum radiatum in CA1) using a glass microelectrode, while synaptic inputs are evoked by stimulating afferent pathways (e.g., Schaffer collaterals) with a bipolar stimulating electrode.

-

Protocol: A stable baseline of synaptic transmission is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). LTD can be induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

Pharmacology: The neurosteroid of interest is bath-applied to the slice before, during, or after the induction protocol to assess its effects.

-

Analysis: The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope relative to the pre-induction baseline.

Analysis of Dendritic Spine Morphology

This technique is used to visualize and quantify structural synaptic changes.

-

Preparation: Animals are treated with the neurosteroid or vehicle. Following treatment, they are euthanized and the brains are processed for Golgi-Cox staining, a method that sparsely labels the full morphology of individual neurons in black.

-

Imaging: Brains are sectioned (100-200 µm thick), and stained neurons in the region of interest (e.g., hippocampal CA1) are identified under a light microscope. High-magnification images of dendritic segments are captured using a camera attached to the microscope.

-

Analysis: Dendritic spines are manually or semi-automatically counted along measured lengths of dendrite (e.g., 50 µm segments). Spine density is calculated as the number of spines per unit length of the dendrite. Spine morphology can also be categorized (e.g., thin, stubby, mushroom).

References

- 1. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurosteroid Actions in Memory and Neurologic/Neuropsychiatric Disorders [frontiersin.org]

- 5. Neurosteroids: a lifelong impact on brain health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Pregnenolone sulfate as a modulator of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurosteroid-Induced Plasticity of Immature Synapses via Retrograde Modulation of Presynaptic NMDA Receptors | Journal of Neuroscience [jneurosci.org]

- 15. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethanol inhibits long-term potentiation in hippocampal CA1 neurons, irrespective of lamina and stimulus strength, through neurosteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Cyclic changes and actions of progesterone and allopregnanolone on cognition and hippocampal basal (stratum oriens) dendritic spines of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of Dendritic Spine Density in Cultured Rat Hippocampal Neurons by Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. collaborate.princeton.edu [collaborate.princeton.edu]

Structure and function of 5α-pregnane versus 5β-pregnane isomers.

An In-depth Technical Guide to 5α-Pregnane and 5β-Pregnane Isomers: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Neurosteroids of the pregnane class are potent endogenous modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The stereochemistry at the C5 position of the steroid's A-ring gives rise to two distinct isomers: 5α-pregnanes and 5β-pregnanes. This seemingly subtle structural variation—a trans versus cis fusion of the A and B rings—results in significant differences in their three-dimensional shape, biosynthetic pathways, and, most critically, their functional potency and pharmacological profiles. This technical guide provides a comprehensive comparison of 5α- and 5β-pregnane isomers, detailing their structural distinctions, biosynthetic routes via 5α- and 5β-reductase enzymes, and their differential effects as allosteric modulators of GABA-A receptors. Furthermore, this document outlines key experimental protocols for the characterization and quantification of these isomers and presents quantitative data to facilitate comparative analysis for research and drug development applications.

Structural Differences: The A/B Ring Junction

The fundamental difference between 5α- and 5β-pregnane isomers lies in the stereochemical configuration at the fifth carbon (C5) of the steroid nucleus.[1] This distinction dictates the conformation of the junction between the A and B rings.

-

5α-Pregnane Isomers (e.g., Allopregnanolone): In the 5α configuration, the hydrogen atom at C5 is oriented on the opposite side of the steroid nucleus relative to the methyl group at C10. This results in a trans ring fusion, creating a relatively flat, planar molecular structure.[2]

-

5β-Pregnane Isomers (e.g., Pregnanolone): In the 5β configuration, the hydrogen atom at C5 is on the same side as the C10 methyl group. This leads to a cis ring fusion, which introduces a significant 90° bend in the molecule's structure.[2][3]

This conformational variance is critical as it directly influences how these molecules fit into the allosteric binding sites on target proteins, most notably the GABA-A receptor.[4]

Biosynthesis: The Reductase Pathways

Both 5α- and 5β-pregnanes are metabolites of progesterone. The divergence in their synthetic pathways is determined by the initial enzymatic reduction of the double bond between C4 and C5 (Δ4,5) of progesterone.

The key enzymes controlling this stereospecific reduction are:

-

Steroid 5α-reductases (SRD5A): A family of three isozymes (SRD5A1, SRD5A2, SRD5A3) that catalyze the formation of 5α-dihydroprogesterone from progesterone, leading to 5α-pregnane derivatives.[5][6] These enzymes are widely distributed, including in the central nervous system.[7]

-

Steroid 5β-reductase (AKR1D1): A single enzyme, also known as Δ4-3-ketosteroid-5β-reductase, that catalyzes the formation of 5β-dihydroprogesterone, the precursor for 5β-pregnane derivatives.[2][8] AKR1D1 is predominantly a liver enzyme.[2]

Following this initial reduction, the 3-keto group is typically reduced by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to yield the 3α-hydroxy metabolites, which are the most active at the GABA-A receptor.[4][9] For example, 5α-dihydroprogesterone is converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one), while 5β-dihydroprogesterone is converted to pregnanolone (3α-hydroxy-5β-pregnan-20-one).[10][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5β-Pregnane - Wikipedia [en.wikipedia.org]

- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Pregnane as a Precursor for Corticosteroid Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of pregnane and its derivatives as foundational precursors in the intricate biosynthetic pathways of corticosteroids. We delve into the enzymatic cascade responsible for the conversion of this compound skeletons into vital glucocorticoids and mineralocorticoids, with a focus on the key enzymes, their kinetics, and the physiological concentrations of the steroid intermediates. This document offers detailed methodologies for the experimental analysis of corticosteroid synthesis and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction